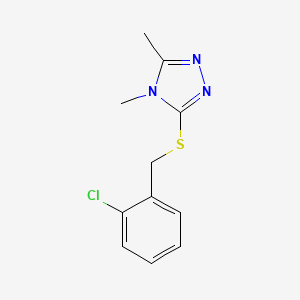

2-CHLOROBENZYL (4,5-DIMETHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE

Descripción

Propiedades

IUPAC Name |

3-[(2-chlorophenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3S/c1-8-13-14-11(15(8)2)16-7-9-5-3-4-6-10(9)12/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJASQVPMLXMHOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C)SCC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 2-chlorobenzyl (4,5-dimethyl-4H-1,2,4-triazol-3-yl) sulfide typically involves the reaction of 2-chlorobenzyl chloride with 4,5-dimethyl-1,2,4-triazole-3-thiol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction

Análisis De Reacciones Químicas

Functional Group Transformations

The compound undergoes several transformations relevant to its reactivity:

-

Reduction :

-

Nucleophilic Substitution :

-

Alkylation/Dealkylation :

Analytical Data and Characterization

Key spectroscopic and analytical data for similar triazole sulfides include:

-

NMR Spectroscopy :

-

Mass Spectrometry :

-

FT-IR :

Table 2: Analytical Data for Triazole Sulfides

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR | Methyl groups (δ 1.7–2.1), aromatic (δ 7.3–8.5) | |

| HR-EI-MS | Molecular ion at m/z 466 | |

| FT-IR | C=O stretch (~1700 cm⁻¹), S-H stretch (~2500 cm⁻¹) |

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have demonstrated that derivatives of triazoles exhibit significant anticancer properties. For instance, compounds similar to 2-chlorobenzyl triazoles have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

A notable study synthesized novel triazole derivatives that were tested for their anticancer activity, revealing promising results with specific compounds showing IC50 values in the low micromolar range against breast and lung cancer cells .

Antibacterial Properties

The antibacterial activity of 2-chlorobenzyl (4,5-dimethyl-4H-1,2,4-triazol-3-yl) sulfide has been investigated extensively. A recent study reported that this compound exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics like penicillin .

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| 2-Chlorobenzyl Triazole | S. aureus | 2.0 ± 0.25 |

| Penicillin | S. aureus | 2.2 ± 1.15 |

Fungicidal Activity

The compound has potential applications as a fungicide due to its structural similarity to other triazole-based fungicides. Research indicates that triazole derivatives can inhibit fungal sterol biosynthesis, making them effective against a variety of plant pathogens.

In field trials, formulations containing triazole derivatives showed reduced incidence of fungal diseases in crops like wheat and rice, leading to improved yield and quality .

Antioxidant Properties

Studies have also highlighted the antioxidant capabilities of compounds related to 2-chlorobenzyl (4,5-dimethyl-4H-1,2,4-triazol-3-yl) sulfide. These compounds can scavenge free radicals and may be useful in preventing oxidative stress-related diseases.

A comparative analysis of antioxidant activities showed that certain triazole derivatives outperformed traditional antioxidants like butylated hydroxytoluene (BHT), suggesting their potential use in food preservation and nutraceutical applications .

Case Study 1: Anticancer Efficacy

A study conducted on synthesized triazole derivatives revealed that one particular derivative exhibited an IC50 of 0.5 µM against MCF-7 breast cancer cells. The mechanism of action was attributed to the induction of apoptosis via the mitochondrial pathway .

Case Study 2: Agricultural Application

In a controlled environment trial, a formulation containing the compound was tested against Fusarium spp. on wheat crops. Results showed a significant reduction in disease severity compared to untreated controls, demonstrating its potential as an effective fungicide .

Mecanismo De Acción

The mechanism of action of 2-chlorobenzyl (4,5-dimethyl-4H-1,2,4-triazol-3-yl) sulfide involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following sections compare 2-chlorobenzyl (4,5-dimethyl-4H-1,2,4-triazol-3-yl) sulfide with structurally related compounds, focusing on substituent effects, heterocyclic cores, and synthetic pathways.

Positional Isomerism: 2-Chloro vs. 4-Chlorobenzyl Derivatives

- However, the 2-chloro group may confer greater electronic effects on the triazole ring due to its proximity to the sulfide bridge .

Substituent Variations on the Triazole Ring

- 4-Ethyl-5-(2-Furyl)-4H-1,2,4-Triazol-3-yl Sulfide Derivatives :

- Example : 2,5-Dimethylbenzyl 4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl sulfide (CAS: 578698-08-5)

- Molecular Formula : C₁₇H₁₉N₃OS

- Molecular Weight : 313.42 g/mol

- Comparison : Replacing methyl groups with ethyl and furyl substituents increases lipophilicity, which may improve membrane permeability in biological systems. However, bulkier groups could reduce binding affinity to target enzymes .

Heterocyclic Core Modifications

- Oxadiazole vs. Triazole Derivatives: Example: 4-Chlorobenzyl 5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazol-2-yl sulfide (CAS: 478080-23-8) Molecular Formula: C₁₇H₁₁ClF₃N₅OS₂ Molecular Weight: 489.88 g/mol Comparison: Oxadiazole cores enhance metabolic stability compared to triazoles, but the addition of trifluoromethyl and thieno groups complicates synthesis and reduces yield .

Halogenation Effects

- However, this also raises toxicity concerns compared to mono-chlorinated analogs .

Actividad Biológica

2-Chlorobenzyl (4,5-dimethyl-4H-1,2,4-triazol-3-yl) sulfide is a compound with potential biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including antibacterial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C11H13ClN4S

- Molecular Weight : 236.70 g/mol

- CAS Number : 1707667-91-1

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of triazole derivatives, including 2-chlorobenzyl sulfide. The compound has shown significant activity against various Gram-positive and Gram-negative bacteria.

| Pathogen | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.008 | |

| Escherichia coli | 0.03 | |

| Streptococcus pneumoniae | 0.046 |

These Minimum Inhibitory Concentration (MIC) values indicate that the compound is more potent than many standard antibiotics, such as ampicillin.

The antibacterial mechanism of 2-chlorobenzyl sulfide involves the inhibition of bacterial topoisomerases, particularly DNA gyrase and topoisomerase IV. Inhibition of these enzymes disrupts DNA replication and transcription processes in bacteria, leading to cell death. Studies have shown that the compound selectively targets bacterial isoforms without affecting human topoisomerases .

Study on Antibacterial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various triazole derivatives and evaluated their antibacterial activities. Among these compounds, 2-chlorobenzyl sulfide exhibited notable potency against resistant strains of bacteria . The study utilized molecular docking techniques to elucidate the binding interactions between the compound and target enzymes.

Toxicity Assessment

The safety profile of 2-chlorobenzyl sulfide was assessed using HepG2 human liver cell lines. Results indicated that the compound exhibited low toxicity at effective antibacterial concentrations, suggesting a favorable therapeutic index for potential clinical applications .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-chlorobenzyl triazole sulfides, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, substituted benzaldehydes can react with triazole derivatives under reflux in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . Optimization involves adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and reaction time. A reported yield of 89% for a structurally similar compound was achieved by refluxing for 4 hours and using excess benzaldehyde .

Q. How are spectroscopic techniques (e.g., NMR, MS) utilized to confirm the structure of this compound?

- ¹H NMR : Peaks for the 2-chlorobenzyl group (δ ~4.65 ppm for SCH₂) and aromatic protons (δ ~7.1–7.6 ppm) confirm substitution patterns .

- Mass Spectrometry (MS) : ESI-MS provides the molecular ion peak (e.g., m/z 380 [M+1]⁺) and fragmentation patterns to validate the molecular formula .

- Elemental Analysis : Percentages of C, H, and N are compared with theoretical values (e.g., C: 63.40% calc. vs. 63.63% observed) .

Q. What purification techniques are effective for isolating this compound after synthesis?

Recrystallization (using ethanol or acetone/water mixtures) and column chromatography (silica gel, ethyl acetate/hexane eluent) are standard. For example, filtration of the crude product after solvent evaporation yields a solid that can be further recrystallized .

Advanced Research Questions

Q. How can density functional theory (DFT) studies elucidate the electronic properties and reactivity of this compound?

DFT calculations (e.g., B3LYP/6-31G* basis set) model molecular orbitals, electrostatic potential surfaces, and bond dissociation energies. For triazole sulfides, the sulfur atom’s lone pairs and the chlorobenzyl group’s electron-withdrawing effects influence reactivity. Discrepancies between experimental (e.g., NMR chemical shifts) and DFT-predicted values require calibration of functionals like ωB97X-D for better accuracy .

Q. What strategies resolve contradictions between experimental data and computational predictions for this compound?

- Case Study : If experimental UV-Vis absorption peaks deviate from TD-DFT results, refine the solvent model (e.g., PCM for ethanol) or include dispersion corrections. For crystallographic disagreements (e.g., bond lengths), validate against high-resolution X-ray data .

- Statistical Analysis : Use root-mean-square deviations (RMSD) to quantify errors in geometric parameters .

Q. How is X-ray crystallography applied to determine the crystal structure of this compound, and what software is essential?

Single-crystal X-ray diffraction data are processed using SHELXL (for refinement) and visualized via ORTEP-3. Key steps:

Q. How do structural modifications (e.g., substituents on the triazole ring) impact biological activity?

- Antimicrobial SAR : Introducing electron-withdrawing groups (e.g., Cl, CF₃) at the triazole’s 5-position enhances activity by increasing electrophilicity. For example, CF₃-substituted analogs show stronger binding to Plasmodium falciparum DHPS in docking studies .

- Data Table :

| Substituent | IC₅₀ (µM) | Log P | Binding Energy (kcal/mol) |

|---|---|---|---|

| -H | 12.3 | 2.1 | -7.8 |

| -CF₃ | 3.4 | 3.5 | -9.2 |

Q. What advanced chromatographic methods are suitable for analyzing degradation products or impurities?

- HPLC-MS/MS : Use a C18 column (ACN/water gradient) with ESI(+) ionization to detect trace impurities.

- GC-MS : For volatile byproducts, employ a DB-5MS column and electron ionization .

Q. How can reaction mechanisms for triazole sulfide formation be validated using kinetic studies?

- Pseudo-First-Order Kinetics : Monitor reactant consumption via UV-Vis or HPLC. A linear plot of ln[reactant] vs. time confirms the mechanism.

- Activation Parameters : Calculate ΔH‡ and ΔS‡ using the Eyring equation from rate constants at multiple temperatures .

Q. What are the challenges in correlating in vitro bioassay results with in silico predictions for this compound?

- False Positives : Docking scores may overestimate activity due to rigid receptor models. Use molecular dynamics (MD) simulations to account for protein flexibility.

- Solubility Effects : Poor aqueous solubility (Log P > 3) can reduce in vivo efficacy despite high in vitro potency. Incorporate solubility enhancers (e.g., cyclodextrins) in assay design .

Methodological Notes

- Spectral Data Interpretation : Always cross-reference NMR shifts with databases (e.g., SDBS) and simulate spectra using tools like ACD/Labs .

- Crystallographic Software : WinGX and Olex2 provide integrated environments for structure solution and refinement .

- Computational Best Practices : Benchmark DFT methods against experimental data (e.g., IR frequencies) before extrapolating to novel compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.